1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Description

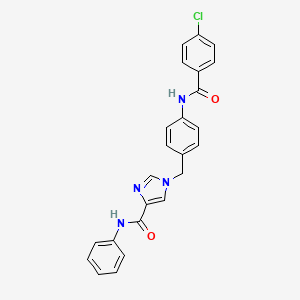

This compound features a central 1H-imidazole ring substituted at position 4 with a carboxamide group linked to a phenyl ring. At position 1, a benzyl group is attached, which is further functionalized with a 4-chlorobenzamido moiety.

Properties

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGTKCHIFFVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Characteristics

The compound has a molecular formula of $$ \text{C}{24}\text{H}{19}\text{Cl}\text{N}4\text{O}2 $$ and a molecular weight of 430.9 g/mol . Its structure comprises:

- A 1H-imidazole core substituted at position 1 with a 4-(4-chlorobenzamido)benzyl group.

- A carboxamide moiety at position 4, bonded to a phenyl group.

The presence of the chlorobenzamido and N-phenyl groups necessitates multi-step synthetic strategies to ensure regioselectivity and functional group compatibility.

Synthetic Pathways

Route 1: Alkylation of Imidazole Precursors

This method involves the alkylation of a pre-formed imidazole intermediate with a benzyl halide derivative.

Synthesis of Dimethyl 1H-Imidazole-4,5-Dicarboxylate

A common starting material for imidazole derivatives, dimethyl 1H-imidazole-4,5-dicarboxylate, is synthesized via cyclization of diaminomaleonitrile with diethyl oxalate under acidic conditions.

Alkylation with 4-(4-Chlorobenzamido)benzyl Chloride

The benzyl group is introduced by reacting dimethyl 1H-imidazole-4,5-dicarboxylate with 4-(4-chlorobenzamido)benzyl chloride in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) and a polar aprotic solvent like DMF:

$$

\text{Dimethyl imidazole-4,5-dicarboxylate} + \text{4-(4-chlorobenzamido)benzyl chloride} \xrightarrow[\text{DMF, 50–120°C}]{\text{K}2\text{CO}3} \text{Alkylated intermediate}

$$

Reaction conditions:

Ammonolysis to Carboxamide

The ester groups are converted to carboxamides via treatment with ammonia or aniline in aqueous solution:

$$

\text{Alkylated ester} + \text{Aniline} \xrightarrow[\text{Ammonia solution}]{\text{10–150°C}} \text{1-(4-(4-Chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide}

$$

Key parameters :

Route 2: Cyclization of o-Diaminobenzamide Derivatives

An alternative approach involves constructing the imidazole ring from a benzamide precursor (Figure 1).

Synthesis of o-Diaminobenzamide

3-Nitrophthalic anhydride is converted to 2-amino-3-nitrobenzamide via Hofmann rearrangement, followed by reduction with hydrazine hydrate and Raney nickel:

$$

\text{3-Nitrophthalic anhydride} \xrightarrow[\text{Hydrazine}]{\text{Hofmann}} \text{2-Amino-3-nitrobenzamide} \xrightarrow[\text{Raney Ni}]{\text{H}_2} \text{o-Diaminobenzamide}

$$

Cyclization with Aldehydes

The imidazole ring is formed by reacting o-diaminobenzamide with 4-formylbenzoic acid derivatives in ethanol under acidic conditions:

$$

\text{o-Diaminobenzamide} + \text{4-Formylbenzoic acid} \xrightarrow[\text{NaHSO}_3]{\text{Ethanol, 60°C}} \text{Imidazole intermediate}

$$

Functionalization with Chlorobenzamido and Phenyl Groups

The intermediate undergoes sequential coupling reactions:

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | Dimethyl imidazole-4,5-dicarboxylate | 3-Nitrophthalic anhydride |

| Key Step | Alkylation | Cyclization |

| Total Yield | ~45% | ~35% |

| Purification | Column chromatography | Recrystallization |

| Scalability | Moderate | Low |

Route 1 offers higher yields but requires stringent control over alkylation conditions to avoid byproducts. Route 2 is more modular but involves laborious intermediate purification.

Critical Reaction Optimization

Solvent and Temperature Effects

Spectroscopic Characterization

Industrial-Scale Challenges

- Cost of 4-(4-Chlorobenzamido)benzyl Chloride : Requires multi-step synthesis from 4-chlorobenzoic acid and benzylamine.

- Byproduct Formation : Competing N-alkylation at imidazole position 2 necessitates careful stoichiometry.

Chemical Reactions Analysis

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with phenylimidazole derivatives. The resulting product exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties. It has shown significant activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer).

| Cell Line | IC50 (µM) | Comparison with Control Drugs |

|---|---|---|

| HeLa | 3.24 | More effective than 5-FU and MTX |

| A549 | 4.07 | Comparable to leading antitumor agents |

| SGC-7901 | 2.96 | Five-fold stronger than MTX |

The compound induces apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, specifically increasing Bax levels while decreasing Bcl-2 levels, thereby promoting mitochondrial dysfunction and cell death .

Cancer Treatment

Given its promising antitumor activity, this compound may serve as a lead candidate for developing new cancer therapies. Its selective toxicity towards cancer cells over normal cells suggests a favorable therapeutic index, making it an attractive option for further clinical development.

Inhibition of PD-1/PD-L1 Interaction

Emerging research indicates that compounds similar to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide may act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. This suggests potential applications in immunotherapy .

Study on Antitumor Activity

A study published in Molecules demonstrated that derivatives of imidazole compounds exhibited significant antiproliferative effects against multiple cancer cell lines. The findings indicated that modifications to the imidazole scaffold could enhance biological activity and selectivity towards tumor cells .

Clinical Implications

Another investigation into similar imidazole derivatives revealed their role as small molecule inhibitors targeting immune checkpoint pathways, providing insights into their potential use in combination therapies for enhanced anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs such as benzimidazole/imidazole cores, chloro-substituted aromatic rings, or carboxamide linkages but differ in substituents and pharmacological profiles:

Table 1: Structural and Functional Comparison

Biological Activity

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring substituted with a chlorobenzamide group and a phenyl moiety. This structural configuration is significant for its biological interactions.

The compound primarily acts as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and fluid balance. Inhibition of this enzyme can lead to decreased aldosterone levels, thus offering therapeutic benefits in conditions such as hypertension and heart failure .

Biological Activity

Recent studies have demonstrated that this compound exhibits significant biological activity in various assays.

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits aldosterone synthase with a selectivity profile favoring CYP11B2 over other enzymes like CYP11B1. This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition .

Case Study: Cancer Cell Lines

A study evaluating the compound's effect on cancer cell lines reported that it significantly reduced cell viability in several types of cancer, including breast and lung cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Table 2: Biological Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.8 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 12.5 | Inhibition of proliferation |

| HeLa (Cervical) | 11.0 | Apoptosis induction |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable profile, with adequate absorption and bioavailability. The estimated half-life in plasma stability assays suggests prolonged action, making it suitable for therapeutic use .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis of imidazole-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Palladium-catalyzed hydrogenation of intermediates (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) to generate key enamine precursors.

- Cyclization under alkaline conditions (NaOH/EtOH) to form the imidazole core via Schiff base intermediates .

- Benzylation of the imidazole nitrogen using chlorobenzyl derivatives.

For example, replacing Pd/C with Raney nickel avoids hydrodechlorination side reactions, improving yields up to 92% in analogous syntheses .

Advanced: How can reaction conditions be optimized to mitigate hydrodechlorination byproducts?

Answer:

Hydrodechlorination is a critical challenge in halogenated aryl intermediates. Strategies include:

- Catalyst selection : Raney nickel suppresses dehalogenation compared to Pd/C, as demonstrated in hydrogenation of 4-chloro-benzamide derivatives .

- Solvent optimization : Ethanol enhances cyclization efficiency over water, reducing side-product formation (e.g., 88% yield at 45°C vs. 25°C) .

- Temperature control : Elevated temperatures (45°C) during cyclization improve reaction kinetics and product purity .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

Standard protocols involve:

- NMR spectroscopy to verify hydrogen/carbon environments (e.g., aromatic protons at δ 7.4–8.3 ppm) .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z 468.557) .

- HPLC/TLC to monitor reaction progress and purity (>95% by area normalization) .

Advanced: How can contradictory bioactivity data from similar compounds be resolved?

Answer:

Discrepancies often arise from structural variations (e.g., substituent effects on π-π stacking). Methodological steps include:

- Comparative SAR studies : Evaluate substituent impacts (e.g., 4-chlorophenyl vs. methoxyphenyl groups on kinase inhibition) .

- Dose-response profiling : Test compounds across a wide concentration range (nM–µM) to identify potency thresholds .

- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism specificity (e.g., mGlu2 receptor dependency in anxiolytic assays) .

Basic: What functional groups are critical for biological activity?

Answer:

Key pharmacophores include:

- Imidazole core : Facilitates hydrogen bonding with enzymatic targets (e.g., PARP-1 inhibition via π-stacking) .

- 4-Chlorobenzamido group : Enhances lipophilicity and target affinity, as seen in kinase inhibitors .

- N-phenyl carboxamide : Modulates solubility and metabolic stability .

Advanced: How can computational methods guide SAR optimization?

Answer:

- Docking simulations : Predict binding poses with targets (e.g., PARP-1 active site) to prioritize substituents .

- QSAR modeling : Correlate logP values with cellular permeability (e.g., imidazole derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration) .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Enzyme inhibition assays : PARP-1 or kinase activity measured via NAD+ depletion or ADP-Glo™ kits .

- Cell viability assays : MTT/XTT in cancer lines (e.g., MX-1 breast cancer) to assess antiproliferative effects .

- Fluorescence polarization : Quantify target engagement (e.g., mGlu2 receptor binding) .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins for improved delivery .

Basic: How are stability and storage conditions determined?

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for imidazole derivatives) .

- Long-term stability studies : Store at –20°C under argon, with HPLC monitoring every 3–6 months .

Advanced: How can in vivo efficacy be translated to clinical relevance?

Answer:

- Biomarker integration : Measure CSF histamine or sleep EEG patterns (e.g., non-REM increase correlates with mGlu2 potentiation) .

- Xenograft models : Evaluate tumor regression in MX-1 breast cancer with combination therapies (e.g., carboplatin + imidazole derivatives) .

- PK/PD modeling : Link plasma exposure (AUC) to target engagement using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.